Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate is a synthetic organic compound classified under the quinoline derivatives. Its molecular formula is , and it is recognized for its potential applications in medicinal chemistry and industrial processes. This compound, identified by the CAS number 77156-83-3, has garnered interest due to its structural features and biological activities.
Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate is derived from quinoline, a heterocyclic aromatic organic compound. The classification of this compound falls under non-combustible solids, making it stable under normal conditions but incompatible with strong oxidizing agents. It has been documented in various chemical databases such as PubChem and Sigma-Aldrich, which provide detailed information regarding its properties and safety data.
The synthesis of ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate can be achieved through several routes:
The reaction conditions often include specific temperatures and times to optimize yield. For instance, the use of triethylamine not only acts as a base but also helps in stabilizing the reaction environment.
The molecular structure of ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate can be represented with the following identifiers:
BBOZDELEERNECG-UHFFFAOYSA-N
CCOC(=O)C1=C(\Cl)C2=C(C)C=CC(OC)=C2/N=C\1
.This structure indicates a complex arrangement of carbon rings with various substituents that contribute to its chemical reactivity and biological activity.
Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate can participate in various chemical reactions, including:
These reactions are crucial for developing derivatives that may exhibit enhanced biological activities or improved properties for industrial applications .
The mechanism of action for ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate involves its interaction with biological targets, potentially leading to antimicrobial or anticancer effects. The exact pathways may vary depending on the target organism or cell type but generally involve:
Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate exhibits the following physical properties:
Chemical properties include:
These properties are critical for determining its handling and application in laboratory and industrial settings .
Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate finds applications across several scientific fields:
The C4-chlorine atom in ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate (CAS 77156-83-3, C₁₄H₁₄ClNO₃) serves as a versatile handle for nucleophilic displacement reactions due to the electron-deficient nature of the quinoline ring [1] [9]. This reactivity enables the construction of diverse molecular architectures essential for pharmaceutical intermediates. The 8-methoxy and 5-methyl substituents significantly influence regioselectivity: the methoxy group donates electron density, mildly activating adjacent positions, while the C5-methyl group exerts steric control over incoming nucleophiles .
Modern methodologies leverage in situ generated nucleophiles for C─C and C─N bond formation. For instance, Suzuki-Miyaura coupling employs Pd(0) catalysts to introduce aryl/heteroaryl groups at C4, accessing biphenyl-quinoline hybrids relevant to HIV integrase inhibitors [4]. Meanwhile, amination with primary/secondary amines yields 4-aminoquinolines—scaffolds with demonstrated antimicrobial activity . The carboxylate at C3 remains intact during these reactions due to its electron-withdrawing nature, which paradoxically enhances C4 displacement kinetics by further polarizing the C4─Cl bond [4].
Table 1: Nucleophilic Substitution Outcomes with Different Nucleophiles
Nucleophile | Conditions | Product | Yield (%) | Regioselectivity Driver |
---|---|---|---|---|
Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-Aryl-8-methoxy-5-methylquinoline-3-carboxylate | 78-85 | Electronic (methoxy) |
Piperidine | Et₃N, EtOH, reflux | 4-(Piperidin-1-yl)-8-methoxy-5-methylquinoline-3-carboxylate | 92 | Steric (C5-methyl) |
Sodium ethanethiolate | DMF, 60°C | 4-(Ethylthio)-8-methoxy-5-methylquinoline-3-carboxylate | 75 | Steric/electronic synergy |
The synthesis of the ethyl carboxylate moiety at C3 typically involves esterification of 4-chloro-8-methoxy-5-methylquinoline-3-carboxylic acid under reflux conditions. Industrially, ethyl chloroformate serves as the acylating agent of choice due to its reactivity and cost-effectiveness [3] [10]. Key process parameters include:
A critical side reaction involves nucleophilic attack of the quinoline nitrogen on ethyl chloroformate, generating N-carboxyethylated impurities. This competes with esterification and necessitates careful temperature control [3]. Post-reaction, the mixture undergoes aqueous workup with sodium bicarbonate to quench unreacted chloroformate, followed by crystallization from ethanol/water to obtain the ester with ≥99.0% purity [10].
Table 2: Optimized Esterification Parameters with Ethyl Chloroformate
Parameter | Standard Condition | Operational Range | Impact on Yield/Purity |
---|---|---|---|
Temperature | 40°C (DCM reflux) | 40–110°C | >110°C increases N-alkylation |
Ethyl chloroformate eq. | 1.1 | 1.05–1.25 | <1.05: incomplete conversion |
Reaction time | 5 hours | 4–8 hours | Shorter times risk acid carryover |
Workup pH | 8.0 (NaHCO₃) | 7.5–8.5 | <7.5: emulsion formation |
Triethylamine (Et₃N) functions as both acid scavenger and acylation catalyst in the synthesis of ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate. Its optimal loading is 15 mol% relative to the carboxylic acid precursor, balancing catalytic efficiency against downstream purification complexity [3] [10]. Kinetic studies reveal a two-stage mechanism:
Batch process intensification involves:
Scaling ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate synthesis introduces multifaceted challenges:
Purification leverages differential solubility: The crude product dissolves in warm methanol (40°C) at 10% w/v, then undergoes hot filtration to remove insoluble salts. Controlled cooling to 0°C precipitates the product, while methoxy-regioisomers remain in solution due to higher solubility [6]. Final purity enhancement (>99.5%) employs simulated moving bed chromatography with hexane/ethyl acetate gradients, achieving 92% recovery on multi-kilogram batches .
Table 3: Industrial Production Challenges and Mitigation Strategies
Scale-Up Challenge | Root Cause | Mitigation Strategy | Outcome |
---|---|---|---|
Regioisomeric impurities | Electrophilic substitution | Methanol trituration at controlled pH | Isomer content <0.3% |
Solvent volume (batch) | Dilute reaction conditions | Solvent-switch to toluene; volume reduction by 60% | Lower disposal costs |
Pd contamination (Suzuki) | Catalyst leaching | Charcoal filtration + ion-exchange resin | Pd <2 ppm |
Polymorphism | Multiple crystal forms | Seeded crystallization from ethanol/water (3:1) | Stable form I exclusive |
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7